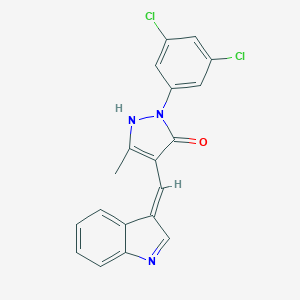![molecular formula C23H18BrN3O3 B302850 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B302850.png)
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, also known as BPEPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide selectively inhibits the activity of protein kinase CK2 by binding to its ATP-binding site, thereby preventing the transfer of phosphate groups to its substrate proteins. This results in the inhibition of various cellular processes that require the activity of CK2, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for the development of new anticancer drugs. 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in lab experiments is its high selectivity for protein kinase CK2, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. One direction is the development of new anticancer drugs based on 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, which could potentially be used to treat various types of cancer. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory activity of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, which could lead to the development of new anti-inflammatory drugs. Additionally, the synthesis of analogs of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide with improved solubility and selectivity could lead to the development of more effective research tools for the study of protein kinase CK2.
Synthesemethoden
The synthesis of 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 4-bromo-N-(2-ethoxyphenyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide in high purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been studied for its potential use in scientific research due to its ability to selectively inhibit the activity of protein kinase CK2, an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has been shown to exhibit anticancer activity in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
Produktname |
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
|---|---|
Molekularformel |
C23H18BrN3O3 |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
5-bromo-2-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H18BrN3O3/c1-2-29-20-12-11-17(24)14-19(20)21(28)25-18-10-6-9-16(13-18)23-27-26-22(30-23)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,25,28) |
InChI-Schlüssel |
NRUDREOPZUPFPG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one](/img/structure/B302767.png)
![ethyl 7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302768.png)
![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)

![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302776.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)

![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)